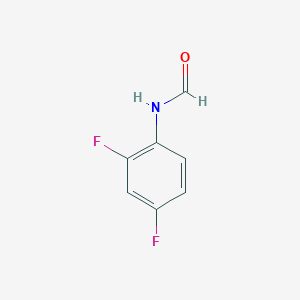
N-(2,4-difluorophenyl)formamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-difluorophenyl)formamide, also known as this compound, is a useful research compound. Its molecular formula is C7H5F2NO and its molecular weight is 157.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Synthesis Applications
N-(2,4-difluorophenyl)formamide can be synthesized through various methods, including the Leuckart reaction. This reaction involves the interaction of 2,4-difluoroacetophenone with formamide under specific conditions. Studies have shown that the presence of fluorine atoms affects the reactivity of the carbonyl group, impacting the efficiency of the synthesis process:
- Reaction Conditions : The reaction can be performed at elevated temperatures (around 180-184°C) and typically yields products within a few hours. For example, a recent study reported an isolated yield of 80% for N-[1-(2,4-difluorophenyl)ethyl]-N-methylformamide after 120 minutes of reaction time .
- Mechanistic Insights : The electron-withdrawing nature of fluorine compared to chlorine alters the electron density on the carbonyl group, which can either enhance or inhibit reactivity depending on the substituents involved in the reaction .
Biological Evaluations
The biological activity of this compound derivatives has been investigated for their potential therapeutic applications. Notably, compounds with similar structures have been evaluated for their antitubercular properties:
- Antitubercular Activity : Research has indicated that derivatives of this compound exhibit varying degrees of activity against Mycobacterium tuberculosis. For instance, a related compound demonstrated significant inhibitory effects with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL .
- Structure-Activity Relationship : The presence of halogenated substituents has been linked to enhanced biological activity. For example, modifications in the aromatic ring can lead to improved interactions with biological targets .
Chemical Properties and Characterization
The characterization of this compound is crucial for understanding its properties and potential applications:
- Crystallography : Structural studies have revealed insights into the molecular geometry and bonding characteristics of this compound. For instance, hydrogen bonding interactions have been observed in related compounds that may influence their solubility and reactivity .
- Spectroscopic Analysis : Techniques such as NMR spectroscopy and elemental analysis are employed to confirm the structure and purity of synthesized compounds .
Potential Therapeutic Applications
Given its structural characteristics and biological activity, this compound holds promise for further development in medicinal chemistry:
- Drug Development : The exploration of this compound as a scaffold for developing new antitubercular agents is ongoing. Its ability to interact with key biological pathways makes it a candidate for further optimization .
- Pharmacokinetic Studies : Understanding how this compound behaves in biological systems is essential for evaluating its safety and efficacy as a therapeutic agent. Preliminary studies suggest favorable pharmacokinetic profiles that warrant further investigation.
属性
IUPAC Name |
N-(2,4-difluorophenyl)formamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO/c8-5-1-2-7(10-4-11)6(9)3-5/h1-4H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STIXBOLNIAVBOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.12 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













